Stereochemical Identity: Racemic (CAS 2624142-54-5) vs. Enantiomerically Pure (1S,5R) Form (CAS 256469-63-3)
5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one (CAS 2624142-54-5) is the racemic mixture, whereas (1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one (CAS 256469-63-3) is the single enantiomer that serves as the direct precursor to the antiviral cyclopropane nucleoside A-5021 in the published synthetic route of Onishi et al. [1]. The racemate has not been validated for this specific application; the enantiopure form is required to ensure correct stereochemical outcome in the final drug substance [2].
| Evidence Dimension | Stereochemical purity and validated synthetic application |
|---|---|
| Target Compound Data | Racemic mixture (CAS 2624142-54-5); no published validation for A-5021 synthesis. |
| Comparator Or Baseline | (1S,5R)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one (CAS 256469-63-3); validated chiral intermediate for A-5021 synthesis [Onishi et al., Tetrahedron Lett. 1999]. |
| Quantified Difference | Qualitative: validated vs. non-validated stereoisomer for a specific drug synthesis route. |
| Conditions | Synthetic route to A-5021 as described in Tetrahedron Letters 1999, 40(50), 8845–8847. |
Why This Matters
Procurement of the incorrect stereoisomer will not yield the validated intermediate for A-5021 synthesis and may result in failed or low-yielding synthetic sequences.
- [1] Onishi, T.; Matsuzawa, T.; Nishi, S.; Tsuji, T. A practical synthesis of antiviral cyclopropane nucleoside A-5021. Tetrahedron Lett. 1999, 40 (50), 8845–8847. View Source
- [2] Drug Synthesis Database. (1S,5R)-1-(hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one – Intermediate for A-5021. https://data.yaozh.com (accessed 2026-05-01). View Source
